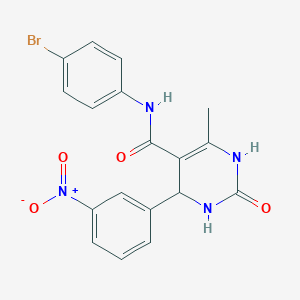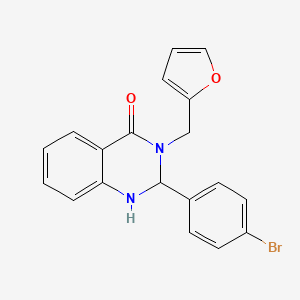![molecular formula C18H21NO5 B4892402 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4892402.png)
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the function of beta-2 adrenergic receptors and their role in various physiological processes.
Mécanisme D'action
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene acts as a selective beta-2 adrenergic receptor antagonist, which means it binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in the physiological effects mediated by beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene has been shown to have a range of biochemical and physiological effects. It has been shown to reduce bronchodilation in the lungs, decrease cardiac output, and reduce glucose uptake in skeletal muscles. It has also been shown to have anti-inflammatory effects in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is a highly selective beta-2 adrenergic receptor antagonist, which makes it an ideal tool for studying the function of these receptors. Its specificity allows researchers to isolate the effects of beta-2 adrenergic receptor activation from other physiological processes. However, its selectivity also means that it may not be suitable for studying the effects of non-selective beta blockers.
Orientations Futures
There are several future directions for research involving 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene. One area of interest is the role of beta-2 adrenergic receptors in cancer. Recent studies have shown that these receptors may play a role in tumor growth and metastasis, and 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene could be used to investigate this further. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and potency. Finally, 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene could be used in combination with other drugs to investigate potential synergistic effects.
Méthodes De Synthèse
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene can be synthesized using a series of chemical reactions starting from 4-methyl-2-nitrophenol and 2-methoxyphenol. The synthesis involves the use of various reagents, including sodium hydroxide, potassium carbonate, and benzyl chloride. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is widely used in scientific research to study the function of beta-2 adrenergic receptors. These receptors are present in various tissues, including the lungs, heart, and skeletal muscles. They play a crucial role in regulating various physiological processes, such as bronchodilation, cardiac output, and glucose metabolism.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-14-9-10-16(15(13-14)19(20)21)23-11-5-6-12-24-18-8-4-3-7-17(18)22-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAANGFTGJCDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6461759 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)
![4,4'-[(2-hydroxy-3-nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4892378.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892387.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892410.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)
